molecular formula C13H17ClN2S B1407365 {[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride CAS No. 1005214-01-6

{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride

Cat. No.: B1407365
CAS No.: 1005214-01-6
M. Wt: 268.81 g/mol
InChI Key: RIUATIKUSWTPBE-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

Pyrrole synthesis involves various tactical approaches . For example, nitro derivatives can be reduced with tin(II) chloride dihydrate to obtain the amino compounds, which can then react with Boc-protected S-methylthiourea .


Molecular Structure Analysis

The molecular structure of pyrrole involves a five-membered ring with alternating single and double bonds, which makes it aromatic . All five atoms in the ring are sp2 hybridized, and each has a p orbital perpendicular to the plane of the ring, allowing the ring to be fully conjugated .


Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. For example, it can react with nitro derivatives in the presence of tin(II) chloride dihydrate to form amino compounds .

Scientific Research Applications

  • Synthesis of Novel Compounds : The compound has been used as a starting material or intermediate in the synthesis of novel chemical entities. For example, Petrova et al. (2023) synthesized a related compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, highlighting its potential in creating new chemical structures Petrova et al. (2023).

  • Biological and Pharmacological Applications : Some studies have focused on the biological activities of derivatives of this compound. For instance, Redda et al. (2011) synthesized substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents, suggesting potential applications in cancer therapy Redda et al. (2011).

  • Development of New Synthetic Methods : The compound has been utilized in the development of new synthetic methodologies. For example, Roman (2013) used a related compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, to generate a structurally diverse library of compounds, demonstrating its versatility in organic synthesis Roman (2013).

  • Material Science Applications : The compound and its derivatives have potential applications in materials science. For example, Nolan et al. (2006) described the synthesis and characterization of ZP9 and ZP10, two dyes containing pyrrole groups, for biological imaging applications Nolan et al. (2006).

  • Molecular Docking and Modeling Studies : The compound has been used in molecular docking and modeling studies. For instance, Genç et al. (2021) synthesized a derivative for potential inhibition of SARS CoV-2, showcasing its application in antiviral research Genç et al. (2021).

Mechanism of Action

Properties

IUPAC Name

(2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S.ClH/c14-9-11-10-5-1-2-6-12(10)16-13(11)15-7-3-4-8-15;/h3-4,7-8H,1-2,5-6,9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUATIKUSWTPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride
Reactant of Route 2
{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride
Reactant of Route 3
{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride
Reactant of Route 4
{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride
Reactant of Route 5
{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride
Reactant of Route 6
{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride

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